1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. . The presence of the chloro and methyl groups on the phenyl ring, along with the pyrazolo[3,4-d]pyrimidine scaffold, contributes to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C18H20ClN5 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H20ClN5/c1-12-5-7-23(8-6-12)17-15-10-22-24(18(15)21-11-20-17)16-9-14(19)4-3-13(16)2/h3-4,9-12H,5-8H2,1-2H3 |
InChI Key |
VWURPNXWVGHVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE typically involves multi-step reactions starting from readily available precursors. . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents to facilitate the desired transformations.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the pyrazolo[3,4-d]pyrimidine core allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic applications.
Industry: May be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE involves its interaction with CDK2, a key enzyme in cell cycle regulation. By inhibiting CDK2, this compound can halt the progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the transition from the G1 to S phase of the cell cycle .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share the core pyrazolo[3,4-d]pyrimidine structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. The uniqueness of 1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE lies in its specific substitution pattern, which enhances its potency as a CDK2 inhibitor compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
